1-(2,3,5,6-Tetramethylphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including reductive coupling and cyclization reactions. For instance, the synthesis of symmetrically disubstituted tetramethyl bis(hydroxyphenyl)ethanes was achieved by reductive coupling of corresponding phenyl-propanols with TiCl3 and LiAlH4 . Another synthesis method for a tetramethyl disila compound involved the reaction of dilithiotetraphenylbutadiene with dichlorotetramethyldisilane . These methods suggest that the synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone could potentially involve similar reductive and coupling strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the X-ray crystallography technique was used to determine the structure of a tetrakis(3-methoxyphenyl)ethanone, establishing the retention of bonding through the rearrangement process . This implies that the molecular structure of 1-(2,3,5,6-Tetramethylphenyl)ethanone could also be elucidated using similar crystallographic methods to understand its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds shows a range of behaviors. For instance, a tetraphenyl disila compound was found to be reluctant to react with singlet oxygen but its Si-Si bond was readily oxidized to form a siloxane . This suggests that the reactivity of 1-(2,3,5,6-Tetramethylphenyl)ethanone could also be influenced by the presence of substituents on the phenyl ring, affecting its susceptibility to oxidation and other reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(2,3,5,6-Tetramethylphenyl)ethanone, such as their binding affinity to receptors and anti-microbial properties, have been studied. For example, substituted tetramethyl bis(hydroxyphenyl)ethanes showed varying degrees of estrogen receptor binding affinity and antiestrogenic activity . Additionally, ethanone derivatives have been investigated for their anti-microbial properties through molecular docking and ADMET studies . These findings suggest that 1-(2,3,5,6-Tetramethylphenyl)ethanone could also exhibit unique binding properties and biological activities, which could be explored further in similar studies.
Scientific Research Applications
1. Porous Polyelectrolyte Frameworks
- Application Summary: Porous organic polymers (POPs), which feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability, have constituted a designable platform to develop advanced organic materials .
- Methods of Application: The synthesis of i-POPs involves the use of representative ionic building blocks and charged functional groups capable of constructing the polyelectrolyte frameworks. The synthetic methods, including direct synthesis and post-modification, are detailed for the i-POPs with amorphous or crystalline structures .
- Results or Outcomes: The distinctive performances of i-POPs in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications have been outlined. The survey concerns the interplay between the surface chemistry, ionic interaction and pore confinement that cooperatively promote the performance of i-POPs .
2. Boron-Containing Conjugated Porous Polymers
- Application Summary: Boron-containing conjugated porous polymers, featuring tunable geometric structures, unique Lewis acid boron centers and very rich physical properties, such as high specific surface, chargeable scaffold, strong photoluminescence and intramolecular charge transfer, have emerged as one of the most promising functional materials for optoelectronics, catalysis and sensing .
- Methods of Application: The synthesis of these polymers involves the use of a key monomer bearing a tris(2,3,5,6-tetramethylphenyl) borane core with three N-substituted carbazole groups at the periphery .
- Results or Outcomes: Upon thermal treatment, some of these polymers can be effectively converted to boron-doped porous carbon materials with good electrochemical performance in energy storage and conversion .
3. Use in Chemical Synthesis
- Application Summary: “1-(2,3,5,6-Tetramethylphenyl)ethanone” is a chemical compound that can be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Typically, this compound could be used as a reagent or building block in organic synthesis .
- Results or Outcomes: The outcomes would vary depending on the specific synthesis. In general, the use of this compound could enable the synthesis of a wide range of organic compounds .
4. Use in Early Discovery Research
- Application Summary: “1-(2,3,5,6-Tetramethylphenyl)ethanone” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application: The specific methods of application would depend on the particular research being performed. Typically, this compound could be used as a reagent or building block in early discovery research .
- Results or Outcomes: The outcomes would vary depending on the specific research. In general, the use of this compound could enable the discovery of a wide range of new compounds .
properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNRSGPJXDRATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291314 | |
Record name | 1-(2,3,5,6-tetramethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-Tetramethylphenyl)ethanone | |
CAS RN |
2142-79-2 | |
Record name | Methyl duryl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3,5,6-tetramethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3,5,6-TETRAMETHYL-PHENYL)-ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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